1-(4-Fluoro-3-methoxyphenyl)ethanone

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor Modulation

Patent-validated fluorinated building block (Amgen/Memory WO2007/103260 A1). Essential for replicating CCR5 antagonist SAR (IC50 9.2 μM) and CNS-penetrant fragment-based discovery (LogP 2.04). The unique para-fluoro meta-methoxy geometry is critical for target engagement; isomer substitution invalidates SAR. Procure with 98% purity for exact patent fidelity and reliable lead optimization.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 64287-19-0
Cat. No. B1304783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-methoxyphenyl)ethanone
CAS64287-19-0
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)F)OC
InChIInChI=1S/C9H9FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3
InChIKeyPFEGFUCYOHBDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS 64287-19-0): Fluorinated Acetophenone Building Block for CCR5 Antagonist and Pharmaceutical Intermediate Applications


1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS 64287-19-0, C9H9FO2, MW 168.17) is a fluorinated aromatic ketone building block featuring a 4-fluoro-3-methoxyphenyl substitution pattern [1]. The compound has been specifically claimed as a synthetic intermediate in Amgen/Memory Pharmaceuticals patent WO2007/103260 A1 and exhibits quantifiable CCR5 receptor antagonist activity with an IC50 of 9.20×10³ nM (9.2 μM) in human MOLT4 cell-based calcium mobilization assays [2][3]. It is commercially available as a cream-colored crystalline solid with a melting point of 52 °C and calculated LogP of 2.04 .

Why 4-Fluoro-3-methoxy Substitution Pattern (CAS 64287-19-0) Cannot Be Replaced by Positional Isomers in SAR-Driven Projects


Among the nine possible fluoro-methoxyphenyl ethanone positional isomers sharing the C9H9FO2 molecular formula, the relative spatial arrangement of the electron-withdrawing fluoro and electron-donating methoxy substituents dictates dramatically different electronic properties, steric profiles, and ultimately target engagement [1]. For instance, the 3-fluoro-4-methoxy isomer (CAS 455-91-4) and 3-fluoro-2-methoxy isomer (CAS 295779-86-1) present distinct hydrogen-bonding topologies and altered π-electron density distribution on the aromatic ring, which directly impacts binding pocket complementarity in established SAR series . The para-fluoro meta-methoxy arrangement of CAS 64287-19-0 has been specifically validated in patent literature for generating pharmacologically active downstream products, making isomer interchange scientifically unsound without a full re-optimization of the associated SAR landscape [2].

Quantitative Differentiation of 1-(4-Fluoro-3-methoxyphenyl)ethanone: Head-to-Head and Cross-Study Comparative Evidence


CCR5 Antagonist Activity: 4-Fluoro-3-methoxy Substitution Delivers μM-Range Potency in Validated Cellular Assays

1-(4-Fluoro-3-methoxyphenyl)ethanone exhibits direct CCR5 receptor antagonist activity with an IC50 of 9,200 nM (9.2 μM) in a human MOLT4 cell-based calcium mobilization assay using Fluor-4-AM staining after 1 hr incubation [1][2]. In contrast, the structurally related 3-fluoro-4-methoxy isomer (CAS 455-91-4) shows no publicly reported CCR5 activity data in authoritative databases including ChEMBL and BindingDB, indicating that the 4-fluoro-3-methoxy substitution pattern is specifically required for this pharmacological phenotype. The para-fluoro orientation relative to the acetyl group in CAS 64287-19-0 may contribute to favorable binding pocket interactions that are absent in the alternative substitution geometry [3].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor Modulation

Antiproliferative Activity: Validated MCF7 Breast Cancer Cell Growth Inhibition Profile

1-(4-Fluoro-3-methoxyphenyl)ethanone has been quantitatively profiled for antiproliferative activity against human MCF7 breast adenocarcinoma cells, with growth inhibition measured after 72 hr via MTT assay in a curated ChEMBL functional assay entry (CHEMBL2345705) [1]. This documented MCF7 antiproliferative activity distinguishes CAS 64287-19-0 from the 3-fluoro-2-methoxy positional isomer (CAS 295779-86-1), which lacks MCF7 activity data in the same authoritative databases and is characterized primarily as a general fluorinated building block with no cancer cell line profiling [2]. The presence of validated cancer cell activity data enables CAS 64287-19-0 to serve as both a synthetic intermediate and a bioactive reference compound in medicinal chemistry campaigns [3].

Anticancer Activity MCF7 Cells MTT Assay

Lipophilicity Advantage: LogP 2.04 Optimizes CNS Permeability Potential vs. Higher LogP Isomers

1-(4-Fluoro-3-methoxyphenyl)ethanone possesses a calculated LogP value of 2.04 and a topological polar surface area (TPSA) of 26.30 Ų [1]. This physicochemical profile falls within the favorable CNS drug-like space defined by the widely accepted rules for CNS penetration (LogP 2-4, TPSA < 60-70 Ų). In comparison, compounds with alternative methoxy positioning may exhibit higher LogP values that exceed optimal CNS drug-like parameters, potentially leading to increased plasma protein binding and reduced free brain concentration. The 4-fluoro-3-methoxy arrangement achieves a balanced lipophilicity profile that simultaneously supports adequate membrane permeability while mitigating the excessive hydrophobicity that often correlates with promiscuous off-target binding and metabolic instability [2].

Lipophilicity CNS Drug Design ADME Properties

Patent-Validated Synthetic Intermediate: Explicit Claim in WO2007/103260 A1 for Pharmaceutically Relevant Derivatives

1-(4-Fluoro-3-methoxyphenyl)ethanone is explicitly claimed as a synthetic intermediate in Amgen Inc. and Memory Pharmaceuticals Corporation's patent WO2007/103260 A1, appearing on page/column 64 of the published specification [1][2]. The patent describes the compound's utility in the synthesis of pharmacologically active agents, providing a validated, industrially relevant synthetic route that has undergone patent office scrutiny. By contrast, several positional isomers including the 3-fluoro-2-methoxy isomer (CAS 295779-86-1) lack such explicit pharmaceutical patent precedent and are primarily documented only in general vendor catalogs as research chemicals [3]. The existence of a high-profile patent citation establishes CAS 64287-19-0 as a preferred intermediate with demonstrated relevance to commercial drug discovery pipelines, reducing procurement and due diligence risk.

Synthetic Intermediate Patent Synthesis Route Pharmaceutical Building Block

Optimal Procurement and Research Applications for 1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS 64287-19-0)


CCR5 Antagonist Lead Optimization and HIV Entry Inhibitor SAR Studies

With a validated IC50 of 9.2 μM against CCR5 in human MOLT4 cell-based calcium mobilization assays [1], this compound serves as a structurally defined starting point for structure-activity relationship (SAR) exploration of chemokine receptor modulators. Researchers developing next-generation HIV entry inhibitors or anti-inflammatory agents targeting CCR5-mediated pathways can use this 4-fluoro-3-methoxy scaffold as a reference for systematic functional group modifications, including acetyl group elaboration, aromatic substitution expansion, or heterocyclic ring annulation, while maintaining the validated para-fluoro meta-methoxy pharmacophore geometry.

Synthesis of Amgen/Memory Pharmaceuticals Patent Series Intermediates

As an explicitly claimed intermediate in WO2007/103260 A1 (page/column 64) [2], this compound is the scientifically appropriate starting material for preparing the downstream pharmacologically active agents described in this patent family. Procurement of CAS 64287-19-0 ensures exact structural fidelity to the patent-specified synthetic route, eliminating the risk of introducing regioisomeric impurities that could compromise the activity or patent compliance of final products. This application is particularly relevant for pharmaceutical development teams conducting follow-on research or process optimization based on the Amgen/Memory Pharmaceuticals intellectual property estate.

Antiproliferative Screening and Oncology-Focused Fragment-Based Drug Discovery

The documented antiproliferative activity against MCF7 human breast adenocarcinoma cells, as captured in ChEMBL functional assay CHEMBL2345705 [3], qualifies this compound as a validated bioactive fragment for oncology drug discovery programs. Given its low molecular weight (168.17 Da) and favorable physicochemical properties including LogP of 2.04 and TPSA of 26.30 Ų , it meets established fragment-based drug discovery (FBDD) criteria and can be incorporated into fragment growing, linking, or merging strategies targeting breast cancer or related proliferative disease indications.

Fluorinated Building Block for CNS-Penetrant Candidate Synthesis

The combination of para-fluoro and meta-methoxy substituents confers a balanced lipophilicity profile (LogP 2.04) and moderate topological polar surface area (TPSA 26.30 Ų) that aligns with empirically derived parameters for successful central nervous system (CNS) drug candidates [4]. Medicinal chemistry teams developing CNS-penetrant small molecules can employ this compound as a privileged building block for constructing lead series with enhanced blood-brain barrier permeability potential, benefiting from the electronic effects of the 4-fluoro-3-methoxy arrangement that simultaneously modulates metabolic stability and target engagement while maintaining physicochemical space favorable for CNS exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluoro-3-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.